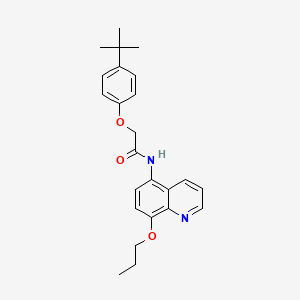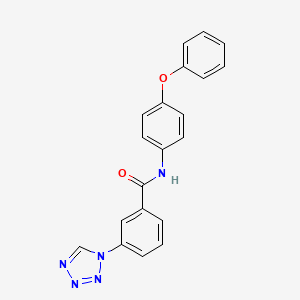
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide: is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and an acetamide group linked to a 4-methylphenoxy moiety. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide typically begins with the preparation of 8-butoxyquinoline and 4-methylphenoxyacetic acid.
Formation of Intermediate: The 8-butoxyquinoline is reacted with an appropriate acylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-methylphenoxyacetic acid under specific reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product, this compound, is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher reaction temperatures, continuous flow reactors, and automated purification systems to enhance yield and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can undergo oxidation reactions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Biology:
Antimicrobial Activity: Quinoline derivatives, including this compound, have shown potential as antimicrobial agents against various bacterial and fungal strains.
Medicine:
Anticancer Research: The compound is being investigated for its potential anticancer properties, particularly its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Industry:
Material Science: this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
作用機序
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
N-(8-butoxyquinolin-5-yl)-2-(4-chlorophenoxy)acetamide: Similar structure with a chlorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-fluorophenoxy)acetamide: Similar structure with a fluorophenoxy group instead of a methylphenoxy group.
N-(8-butoxyquinolin-5-yl)-2-(4-bromophenoxy)acetamide: Similar structure with a bromophenoxy group instead of a methylphenoxy group.
Uniqueness: N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide is unique due to the presence of the 4-methylphenoxy group, which may impart distinct electronic and steric properties compared to its analogs
特性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N-(8-butoxyquinolin-5-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H24N2O3/c1-3-4-14-26-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-27-17-9-7-16(2)8-10-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,25) |
InChIキー |
CRTZHUHGEMJGHT-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)C)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


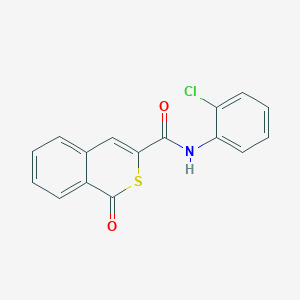

![{2-[2,2-Dimethyl-4-(3-methylbutyl)oxan-4-YL]ethyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11320018.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11320021.png)
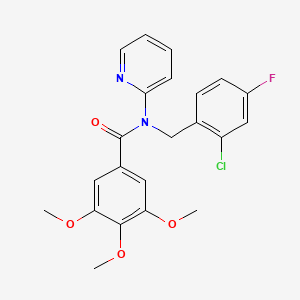
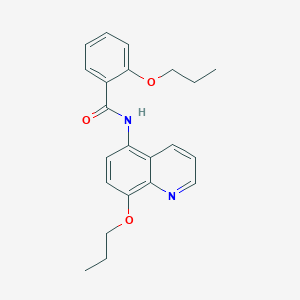
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320038.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11320042.png)
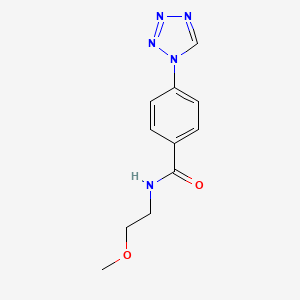
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11320050.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320056.png)
![2-(4-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11320058.png)
